molecular formula C7H8N2O B13614939 3-(Pyrazin-2-YL)propanal

3-(Pyrazin-2-YL)propanal

Cat. No.: B13614939
M. Wt: 136.15 g/mol
InChI Key: VSPHZLCSYRWADW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-YL)propanal typically involves the reaction of pyrazine derivatives with appropriate aldehydes under controlled conditions. One common method is the condensation reaction between pyrazine and propanal in the presence of a catalyst . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-YL)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyrazin-2-YL)propanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-YL)propanal involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazine-2-carboxylic acid
  • 3-(Pyrazin-2-YL)propanol
  • Pyrazinamide

Uniqueness

3-(Pyrazin-2-YL)propanal is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its aldehyde group makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

3-pyrazin-2-ylpropanal

InChI

InChI=1S/C7H8N2O/c10-5-1-2-7-6-8-3-4-9-7/h3-6H,1-2H2

InChI Key

VSPHZLCSYRWADW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CCC=O

Origin of Product

United States

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